molecular formula C20H16FN3O2 B2783903 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1207048-66-5

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2783903
CAS No.: 1207048-66-5
M. Wt: 349.365
InChI Key: UKHXOFGRIFURJO-UHFFFAOYSA-N
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Description

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The quinoline core can be synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and 1,2,4-oxadiazole-containing molecules. Examples are:

Uniqueness

What sets 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one apart is its unique combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluoro substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-3-12-4-6-13(7-5-12)19-22-20(26-23-19)16-11-24(2)17-9-8-14(21)10-15(17)18(16)25/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHXOFGRIFURJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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